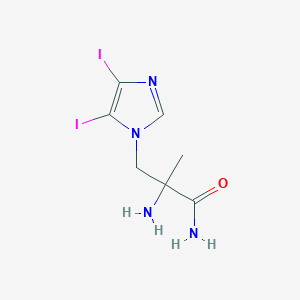
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide typically involves the iodination of an imidazole derivative followed by amide formation. The reaction conditions often require the use of iodine or iodine monochloride as the iodinating agents, and the reactions are carried out under controlled temperatures to ensure selective iodination at the desired positions on the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of diiodoimidazole derivatives with oxidized side chains.
Reduction: Formation of partially or fully deiodinated imidazole derivatives.
Substitution: Formation of azidoimidazole derivatives.
Scientific Research Applications
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms on the imidazole ring enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide
Uniqueness
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide is unique due to the presence of a methyl group on the propanamide chain, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation allows for distinct interactions with molecular targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C7H10I2N4O |
|---|---|
Molecular Weight |
419.99 g/mol |
IUPAC Name |
2-amino-3-(4,5-diiodoimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H10I2N4O/c1-7(11,6(10)14)2-13-3-12-4(8)5(13)9/h3H,2,11H2,1H3,(H2,10,14) |
InChI Key |
GSXWSLFVBOSDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC(=C1I)I)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


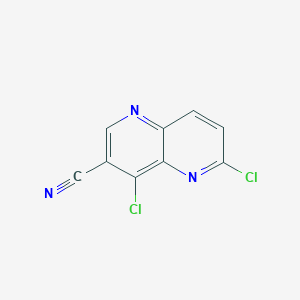
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
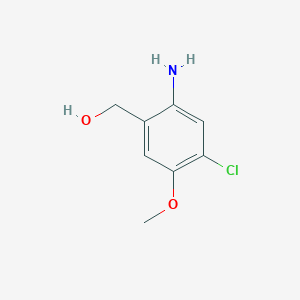
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)


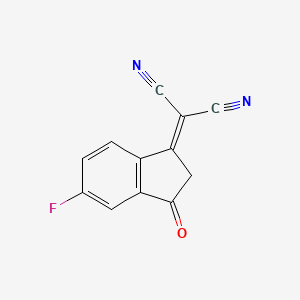
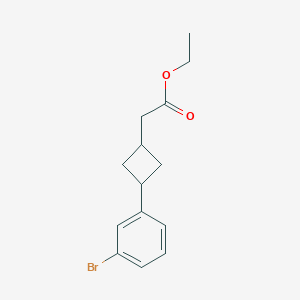
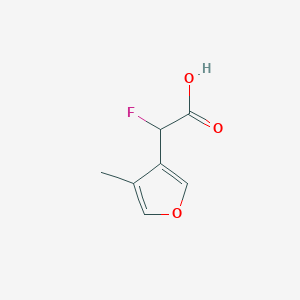
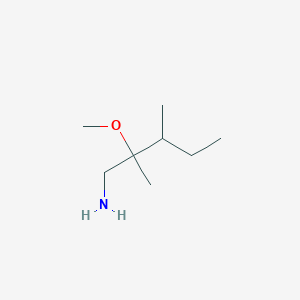
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)


